1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
Overview
Description
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is a fluorinated ester compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound’s structure includes multiple fluorine atoms, which contribute to its high electronegativity and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate typically involves the esterification of 2,2,3,3,4,4,5,5-Octafluoropentanol with 2-fluoroprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate involves its interaction with various molecular targets. The fluorine atoms in the compound increase its electronegativity, making it highly reactive towards nucleophiles. This reactivity allows it to form strong bonds with other molecules, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the compound’s electron-withdrawing fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl 2-methylacrylate
Uniqueness
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is unique due to the presence of both fluorine atoms and a prop-2-enoate group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCLSSVNOGTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382137 | |
Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87910-92-7 | |
Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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